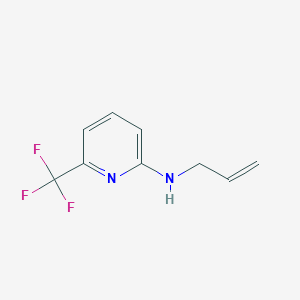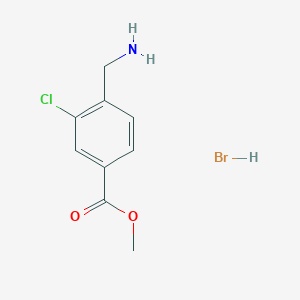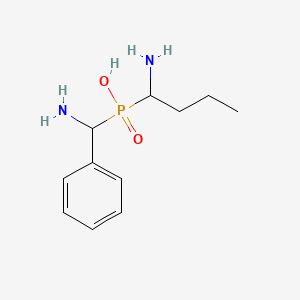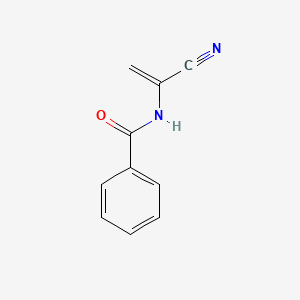
C16H19FN2O2S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-{[(2-fluorofenil)metil]sulfanil}etil)-3-(4-metil-2-oxo-2,3-dihidro-1,3-tiazol-3-il)propanamida implica varios pasos. Un método común incluye la reacción de 2-fluorobencil mercaptano con bromhidrato de 2-bromoetilamina para formar un intermedio, que luego se hace reaccionar con ácido 3-(4-metil-2-oxo-2,3-dihidro-1,3-tiazol-3-il)propanoico en condiciones específicas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto generalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como la síntesis en fase sólida , la síntesis en fase gaseosa y la síntesis en fase líquida se emplean comúnmente . Estos métodos están diseñados para ser eficientes y rentables, lo que los hace adecuados para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-{[(2-fluorofenil)metil]sulfanil}etil)-3-(4-metil-2-oxo-2,3-dihidro-1,3-tiazol-3-il)propanamida: experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como o .
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como o .
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, halógenos). Las reacciones generalmente se llevan a cabo en condiciones controladas, como temperaturas y niveles de pH específicos, para garantizar la formación de los productos deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir sulfóxidos o sulfonas , mientras que las reacciones de reducción pueden producir tioles o aminas .
Aplicaciones Científicas De Investigación
N-(2-{[(2-fluorofenil)metil]sulfanil}etil)-3-(4-metil-2-oxo-2,3-dihidro-1,3-tiazol-3-il)propanamida: tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Medicina: .
Industria: Utilizado en la producción de productos químicos especiales y materiales avanzados .
Mecanismo De Acción
El mecanismo de acción de N-(2-{[(2-fluorofenil)metil]sulfanil}etil)-3-(4-metil-2-oxo-2,3-dihidro-1,3-tiazol-3-il)propanamida involucra su interacción con objetivos moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos uniéndose a enzimas o receptores , modulando así su actividad e influenciando varios procesos celulares . Los objetivos moleculares y vías exactas involucrados aún están bajo investigación, pero los estudios preliminares sugieren que puede afectar las vías de transducción de señales y la expresión genética .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a N-(2-{[(2-fluorofenil)metil]sulfanil}etil)-3-(4-metil-2-oxo-2,3-dihidro-1,3-tiazol-3-il)propanamida incluyen:
- N-(2-{[(2-clorofenil)metil]sulfanil}etil)-3-(4-metil-2-oxo-2,3-dihidro-1,3-tiazol-3-il)propanamida
- N-(2-{[(2-bromofenil)metil]sulfanil}etil)-3-(4-metil-2-oxo-2,3-dihidro-1,3-tiazol-3-il)propanamida
- N-(2-{[(2-yodofenil)metil]sulfanil}etil)-3-(4-metil-2-oxo-2,3-dihidro-1,3-tiazol-3-il)propanamida .
Singularidad
La singularidad de N-(2-{[(2-fluorofenil)metil]sulfanil}etil)-3-(4-metil-2-oxo-2,3-dihidro-1,3-tiazol-3-il)propanamida radica en su sustitución de flúor , que imparte propiedades fisicoquímicas y actividad biológica distintas en comparación con sus análogos. La presencia del átomo de flúor puede influir en la lipofilia , la estabilidad metabólica y la afinidad de unión del compuesto a los objetivos moleculares, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C16H19FN2O2S2 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]acetamide |
InChI |
InChI=1S/C16H19FN2O2S2/c1-22-7-6-13(9-20)18-15(21)8-14-10-23-16(19-14)11-2-4-12(17)5-3-11/h2-5,10,13,20H,6-9H2,1H3,(H,18,21)/t13-/m0/s1 |
Clave InChI |
CSFZZRMDCDDQIR-ZDUSSCGKSA-N |
SMILES isomérico |
CSCC[C@@H](CO)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F |
SMILES canónico |
CSCCC(CO)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)




![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12625232.png)

![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)



